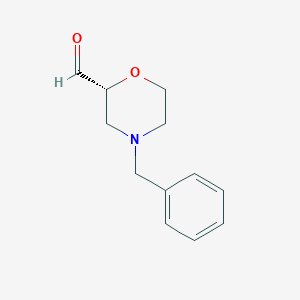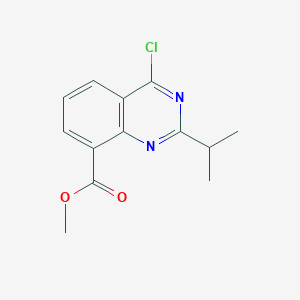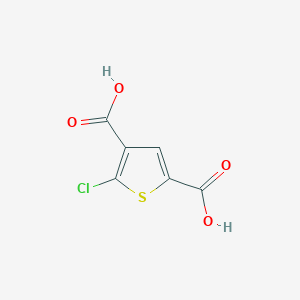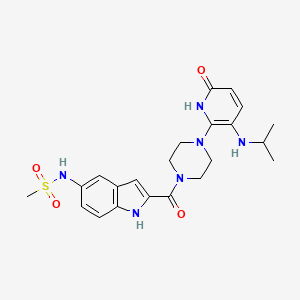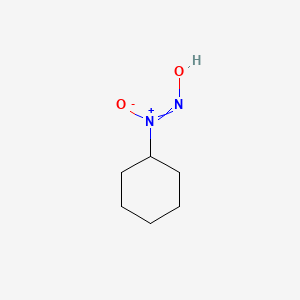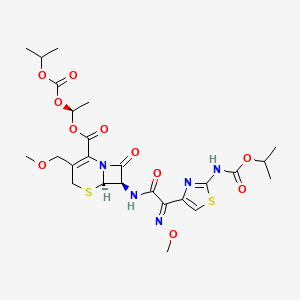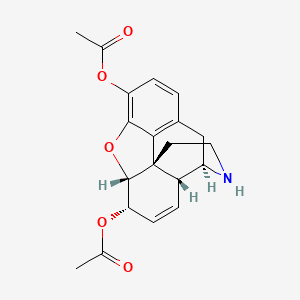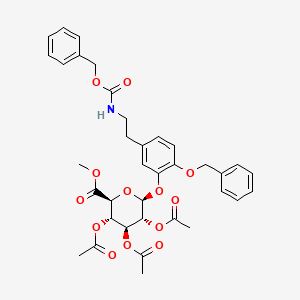
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dopamine core modified with benzyloxycarbonyl and benzyl groups, as well as acetylated glucuronic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester typically involves multiple steps. The process begins with the protection of dopamine’s hydroxyl groups using benzyloxycarbonyl and benzyl groups. This is followed by the acetylation of glucuronic acid and its subsequent attachment to the protected dopamine. The final step involves the esterification of the glucuronic acid with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove protective groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or acetyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deprotected dopamine derivatives .
科学研究应用
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications due to its structural similarity to dopamine, which plays a crucial role in neurotransmission.
Industry: Utilized in the development of novel materials and pharmaceuticals
作用机制
The mechanism of action of N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, modulating their activity. The pathways involved may include neurotransmission, signal transduction, and metabolic processes .
相似化合物的比较
Similar Compounds
- N-Benzyloxycarbonyl Dopamine
- 4-O-benzyl Dopamine
- Tri-O-acetyl Glucuronic Acid Methyl Ester
Uniqueness
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester is unique due to its combination of protective groups and acetylated glucuronic acid. This structure provides specific chemical properties and biological activities that distinguish it from other similar compounds .
属性
分子式 |
C36H39NO13 |
|---|---|
分子量 |
693.7 g/mol |
IUPAC 名称 |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-phenylmethoxy-5-[2-(phenylmethoxycarbonylamino)ethyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C36H39NO13/c1-22(38)46-30-31(47-23(2)39)33(48-24(3)40)35(50-32(30)34(41)43-4)49-29-19-25(15-16-28(29)44-20-26-11-7-5-8-12-26)17-18-37-36(42)45-21-27-13-9-6-10-14-27/h5-16,19,30-33,35H,17-18,20-21H2,1-4H3,(H,37,42)/t30-,31-,32-,33+,35+/m0/s1 |
InChI 键 |
OYUKORHAFDUOHB-MNYCWKMRSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=CC(=C2)CCNC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OC)OC(=O)C |
规范 SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=CC(=C2)CCNC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
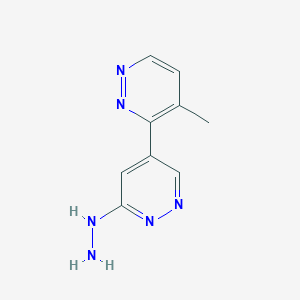
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)

